molecular formula C10H18O4Si B1589903 3-(Triethoxysilyl)furan CAS No. 75905-12-3

3-(Triethoxysilyl)furan

Cat. No. B1589903
CAS RN: 75905-12-3
M. Wt: 230.33 g/mol
InChI Key: FCIABWJRBPKYJO-UHFFFAOYSA-N
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Description

3-(Triethoxysilyl)furan is an organosilicon compound with the chemical formula C10H18O4Si . It belongs to the class of silanes and is characterized by its furan ring structure. The compound features three ethoxy groups attached to the silicon atom, making it a triethoxysilane derivative .


Synthesis Analysis

The synthesis of 3-(Triethoxysilyl)furan typically involves the reaction of furan with triethoxysilane . This process results in the replacement of one of the ethoxy groups in triethoxysilane with the furan ring, leading to the formation of the target compound. The reaction is catalyzed by appropriate reagents and often occurs under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-(Triethoxysilyl)furan consists of a central silicon atom bonded to three ethoxy groups and a furan ring. The furan ring contributes to its aromatic character, while the ethoxy groups enhance its reactivity in various chemical transformations .


Chemical Reactions Analysis

    Cross-Coupling Reactions : 3-(Triethoxysilyl)furan serves as a silicon-based nucleophile and participates in Pd-catalyzed cross-coupling reactions. These reactions allow for the functionalization of the furan ring, leading to the formation of new carbon-silicon bonds . Hydrolysis : In the presence of water or moisture, the ethoxy groups can undergo hydrolysis, resulting in the release of ethanol and the formation of silanol groups. These silanol groups can further condense to generate siloxane linkages .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 50°C at 0.2 mmHg .
  • Density : 1.004 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.4320 (literature value) .

Scientific Research Applications

Synthesis of Higher Monosaccharides

3-(Triethoxysilyl)furan can be used in the synthesis of higher monosaccharides. For instance, Casiraghi et al. (1990) demonstrated the use of a related compound, 2-(Trimethylsiloxy)furan, to react with sugar aldehydes and imines, resulting in γ-C-glycosylated butenolides. These butenolides serve as versatile candidates for higher carbon sugars (Casiraghi, Colombo, Rassu, & Spanu, 1990).

Heterocycle Synthesis

The compound is instrumental in the development of cost-effective routes for assembling heterocycles, which are crucial in various scientific fields like pharmaceuticals and materials research. Hummel and Ellman (2014) describe using a cobalt(III) catalyst for synthesizing N-aryl-2H-indazoles and furans, highlighting the versatility of furan compounds in chemical syntheses (Hummel & Ellman, 2014).

Alkylation of Furan Systems

Bock et al. (1990) explored the alkylation of 3-lithium furans, leading to various 3-substituted furan systems. This method was employed for synthesizing naturally occurring compounds like ursinanolide and longifolin (Bock, Bornowski, Ranft, & Theis, 1990).

Electrophilic Aromatic Substitution

Taylor (1970) investigated the electrophilic aromatic substitution involving 3-Trimethylsilylfuran, establishing significant insights into the reaction mechanisms of furans (Taylor, 1970).

Synthesis of Functionalized Furans

Lee et al. (2016) developed an efficient protocol for synthesizing highly functionalized furans, crucial in organic chemistry and material science (Lee, Chang, Yu, Reddy, Hsiao, & Lin, 2016).

Antimicrobial Activity

Zanatta et al. (2007) conducted research on furan-3-carboxamides, synthesized from similar furan compounds, and evaluated their antimicrobial activity, showing the potential of furans in medicinal chemistry (Zanatta et al., 2007).

Future Directions

: Sigma-Aldrich: 3-(Triethoxysilyl)furan

properties

IUPAC Name

triethoxy(furan-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIABWJRBPKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=COC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502415
Record name Triethoxy(furan-3-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy(furan-3-yl)silane

CAS RN

75905-12-3
Record name Triethoxy(furan-3-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhai, B Tu, D Zhao - Journal of Materials Chemistry, 2009 - pubs.rsc.org
In the present work, we report an organosilane-assisted synthesis of ordered mesoporous poly(furfuryl alcohol) (PFA)-silica composites by employing TEOS, 3-(triethoxysilyl)furan and …
Number of citations: 48 pubs.rsc.org
R Zhong, BF Sels - Applied Catalysis B: Environmental, 2018 - Elsevier
Sulfonated mesoporous carbon or silica-carbon nanocomposite materials possess a large amount of accessible SO 3 H acid groups, which may have versatile applications as solid acid …
Number of citations: 97 www.sciencedirect.com
M Wang, Y Wu, J Shen, M Zhou, F Li, B Zhang - RSC Advances, 2014 - pubs.rsc.org
In this work, porous carbon materials produced from poly(furfuryl alcohol) (PFA)/polyvinylpyrrolidone/silica composite electrospun fibers have been prepared by sol–gel, carbonization …
Number of citations: 4 pubs.rsc.org
J Herron - 2013 - scholarship.rice.edu
The development of reactive organometallics has become a vital part synthetic chemistry. Organosilanes potentially represent a cheap, robust, and environmentally benign precursor to …
Number of citations: 0 scholarship.rice.edu

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